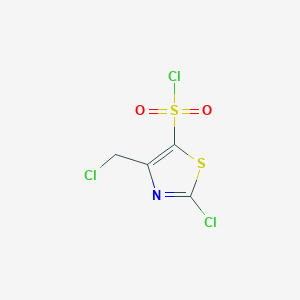

2-Chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

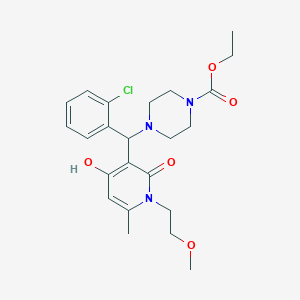

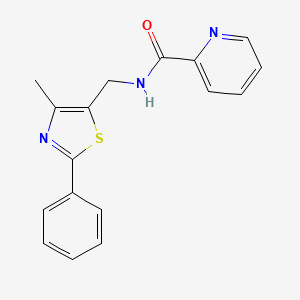

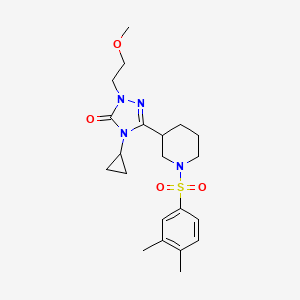

“2-Chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonyl chloride” is likely a sulfur-containing organic compound. Thiazoles are a type of heterocyclic compound that contain a five-membered C3NS ring . The chloromethyl and sulfonyl chloride groups suggest that this compound could be used as an intermediate in organic synthesis .

Synthesis Analysis

While the specific synthesis of “2-Chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonyl chloride” is not available, thiazoles can generally be synthesized through the reaction of α-haloketones and thioamides . The chloromethyl and sulfonyl chloride groups could potentially be introduced through further reactions .Molecular Structure Analysis

The molecular structure of this compound would likely consist of a thiazole ring with chloromethyl and sulfonyl chloride substituents. The exact structure would need to be confirmed through techniques such as NMR spectroscopy or X-ray crystallography .Chemical Reactions Analysis

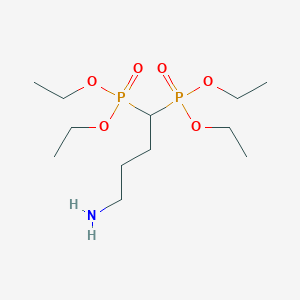

The sulfonyl chloride group is typically very reactive and can undergo various reactions, including substitution reactions with nucleophiles . The chloromethyl group could also potentially participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thiazoles are typically aromatic and relatively stable . The presence of the sulfonyl chloride group could make the compound reactive and potentially hazardous .Scientific Research Applications

Antiviral Applications

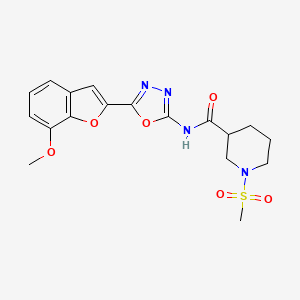

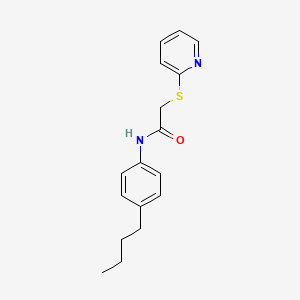

One study elaborates on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, starting from 4-chlorobenzoic acid. The process involved several steps, culminating in the conversion of an intermediate into sulfonyl chloride, followed by the creation of title sulfonamides. These compounds exhibited anti-tobacco mosaic virus activity, demonstrating the potential antiviral applications of derivatives synthesized from related sulfonyl chlorides (Chen et al., 2010).

Synthetic Chemistry and Material Science

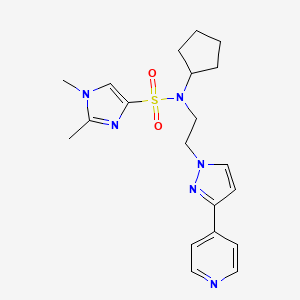

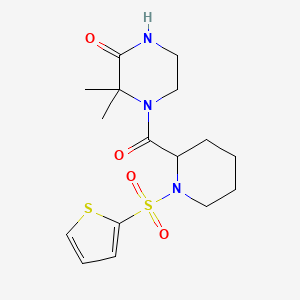

Another research focused on the preparation and properties of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride, showcasing its ability to react with amines to build sulfonamides. These are efficient electrophilic reagents capable of undergoing nucleophilic substitution reactions, highlighting the compound's utility in regioselective synthesis and material science (Turov et al., 2014).

Anticancer Research

Research into sulfone derivatives of a 5-Nitrothiazole series revealed the synthesis of new compounds under eco-friendly conditions using microwave irradiation. Some of these derivatives demonstrated promising selective in vitro antiproliferative activity towards HepG2 human cell lines, suggesting potential applications in anticancer research (Cohen et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

The potential applications of “2-Chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonyl chloride” would likely depend on its reactivity and the specific properties conferred by the thiazole ring and the chloromethyl and sulfonyl chloride groups. It could potentially be used as an intermediate in the synthesis of other organic compounds .

properties

IUPAC Name |

2-chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl3NO2S2/c5-1-2-3(12(7,9)10)11-4(6)8-2/h1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMPRSFOWMRWQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(SC(=N1)Cl)S(=O)(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl3NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2963085.png)

![1-[(3-Chloropyrazin-2-yl)methyl]-3-(5-pentyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B2963088.png)